4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile
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Overview
Description
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile is a heterocyclic compound that features a unique structure combining thiazole and triazole rings.
Scientific Research Applications
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials with unique properties
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity
Future Directions
The future directions of this compound could involve further exploration of its potential as a stabilizer in the synthesis of nanoparticles . Further heating of this compound in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed thiazolo[1,2,4]triazol-7-ium system .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It’s worth noting that similar compounds, such as thiazolo[3,2-b][1,2,4]triazoles, interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-aminothiazole with various reagents to form the triazole ring, followed by further functionalization to introduce the carbonitrile group . Industrial production methods often employ catalyst-free procedures at room temperature to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and acids like hydrochloric acid . Major products formed from these reactions often include various substituted thiazoles and triazoles, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar compounds to 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile include other thiazole and triazole derivatives, such as:
1,2,4-Triazole: Known for its antifungal and antimicrobial properties.
Thiazole: Exhibits a wide range of biological activities, including antioxidant and anti-inflammatory effects.
Thiadiazole: Used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
The uniqueness of this compound lies in its combined thiazole and triazole structure, which imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5S2/c1-5-8(6-3-15-7(2-10)13-6)16-9-11-4-12-14(5)9/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOFODNSFZLFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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